D-Gluconic acid, 6-ester with N,N-dimethylglycine
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Overview
Description
D-Gluconic acid, 6-ester with N,N-dimethylglycine: It is sometimes referred to as a mineral supplement and has been studied for its effects on protein synthesis and amino acid levels in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Gluconic acid, 6-ester with N,N-dimethylglycine typically involves the esterification of D-Gluconic acid with N,N-dimethylglycine. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pH conditions to ensure optimal yield and purity .
Industrial Production Methods: : Industrial production of this compound often involves large-scale esterification processes, where D-Gluconic acid and N,N-dimethylglycine are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: : D-Gluconic acid, 6-ester with N,N-dimethylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its role in protein synthesis and amino acid regulation.
Medicine: Studied for its potential benefits in treating skin and heart conditions, as well as neurological disorders.
Industry: Utilized in the production of supplements and other health-related products.
Mechanism of Action
The mechanism by which D-Gluconic acid, 6-ester with N,N-dimethylglycine exerts its effects involves its interaction with cellular pathways. It is believed to stimulate protein synthesis and normalize amino acid levels in the liver. The compound may also interact with specific molecular targets, influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
D-Gluconic acid: A related compound that does not have the ester linkage with N,N-dimethylglycine.
N,N-Dimethylglycine: A compound that lacks the gluconic acid moiety.
Pangamic acid: Often referred to as Vitamin B15, it is similar but not identical to D-Gluconic acid, 6-ester with N,N-dimethylglycine.
Uniqueness: : this compound is unique due to its combined structure, which imparts specific biochemical properties not found in its individual components. This combination allows it to participate in unique reactions and exhibit distinct biological activities .
Properties
IUPAC Name |
6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTHOIGMSJMBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864299 |
Source
|
Record name | 6-O-(N,N-Dimethylglycyl)hexonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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